molecular formula C15H13Cl2N3O5 B2498149 dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate CAS No. 882748-15-4

dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate

Cat. No. B2498149
CAS RN: 882748-15-4
M. Wt: 386.19
InChI Key: YKYNWUZSZHAKHO-UHFFFAOYSA-N
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Description

The compound of interest is related to a class of organic molecules that incorporate elements of triazole chemistry, dichlorophenyl groups, and succinate esters. These components suggest a molecule that could have applications or relevance in areas such as materials science, pharmaceuticals, and chemical synthesis.

Synthesis Analysis

Synthesis of related compounds often involves multi-step reactions, starting with the formation of core structures followed by functional group modifications. For example, Vessally et al. (2011) discuss the synthesis of a complex succinate using density functional theory (DFT) for vibrational wavenumber analysis and spectroscopic characterization (Vessally et al., 2011).

Molecular Structure Analysis

Crystal structure analysis provides insights into the molecular conformation, bonding interactions, and overall geometry of similar compounds. Studies by de Souza et al. (2015) on isomeric quinolines illustrate the importance of π-π interactions and supramolecular arrangements in determining molecular structure (de Souza et al., 2015).

Chemical Reactions and Properties

Chemical properties of related molecules can be inferred from their reactivity and interaction with other chemical entities. The synthesis and reactivity of dimethyl 2-arylamino-3-(triphenylphosphoranylidene)succinates, as described by Ramazani et al. (2001), highlight the versatility of succinate derivatives in chemical synthesis (Ramazani et al., 2001).

Physical Properties Analysis

The physical properties of such molecules, including melting points, solubility, and crystalline structure, often require detailed experimental work for characterization. While the specific physical properties of the compound are not directly available, related studies can provide methodologies and predictive insights.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards various reagents, are fundamental for understanding the behavior of organic compounds. The work by Rodrigues et al. (2013) on the rotational dynamics of dimethyl 2-(triphenylphosphoranylidene) succinate offers a glimpse into the chemical behavior and stability of similar compounds (Rodrigues et al., 2013).

Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally similar to "dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate" mainly involves their synthesis and characterization. Studies have explored the conditions leading to the formation of certain triazole derivatives, examining their chemical structures through spectroscopic methods such as IR, 1H-NMR, and EI-MS. For example, Modzelewska-Banachiewicz and Kamińska (2001) investigated the cyclization of dimethyl 2-[(1-arylamino-1-arylmethylidene)hydrazono]succinate, leading to various triazole derivatives with potential antiviral activities (Modzelewska-Banachiewicz & Kamińska, 2001).

Antifungal and Fungicidal Activities

A significant area of application for triazole derivatives includes their antifungal and fungicidal properties. Various studies have synthesized and evaluated triazole compounds for their effectiveness against fungal pathogens. For instance, Wang et al. (2014) designed and synthesized a series of novel succinate dehydrogenase inhibitors (SDHIs) with a 1,2,3-triazole moiety, showing good fungicidal activities against Sclerotinia sclerotiorum. These compounds also displayed some insecticidal activities, suggesting a broader spectrum of pesticidal properties (Wang et al., 2014).

Structural Analysis

Structural analysis through X-ray crystallography and computational studies has been pivotal in understanding the molecular configurations of triazole derivatives and their interactions. For example, Yeo et al. (2019) synthesized 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione and characterized its structure using X-ray crystallography, showcasing the molecule's planar five-membered ring and orthogonal relationship with the appended chlorophenyl ring (Yeo, Azizan, & Tiekink, 2019).

Environmental Interactions

The environmental fate and interactions of triazole fungicides have also been a focus, with studies examining their adsorption, degradation, and persistence in soils. For example, Singh (2002) explored the adsorption-desorption behaviors of triazole fungicides in Indian soils, highlighting the influence of soil properties on fungicide behavior (Singh, 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity and the nature of any products formed when it reacts or decomposes .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were a potential drug, future research might focus on improving its efficacy, reducing any side effects, or exploring new therapeutic applications .

properties

IUPAC Name

dimethyl 2-[1-(3,4-dichlorophenyl)triazole-4-carbonyl]butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O5/c1-24-13(21)6-9(15(23)25-2)14(22)12-7-20(19-18-12)8-3-4-10(16)11(17)5-8/h3-5,7,9H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYNWUZSZHAKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)C1=CN(N=N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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